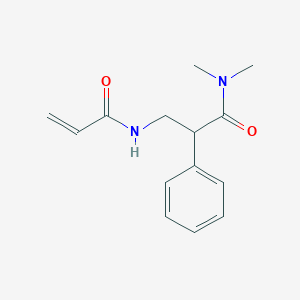

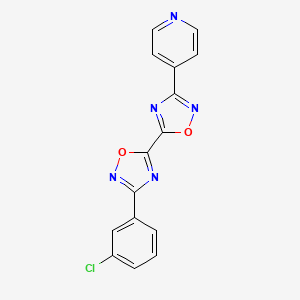

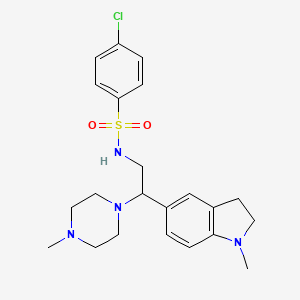

![molecular formula C23H19N3O4S2 B2489137 N-(1,3-benzodioxol-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291848-92-4](/img/structure/B2489137.png)

N-(1,3-benzodioxol-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that lead to the formation of the desired product. For instance, compounds with similar structures have been synthesized through reactions involving thioacetamide derivatives and various sulfanylacetamides, indicating a complex synthetic route that might involve nucleophilic substitution, condensation, and cyclization reactions to incorporate the benzodioxol, thienopyrimidin, and sulfanyl groups into the final molecule (Siddiqui et al., 2013).

Molecular Structure Analysis

Crystal structure analyses of compounds with similar frameworks reveal significant insights into their molecular geometry, including folded conformations about certain atoms and intramolecular hydrogen bonding that stabilizes these conformations. For example, studies on similar sulfanylacetamides showed that the pyrimidine ring inclination to the benzene ring and the presence of intramolecular N—H⋯N hydrogen bonds are crucial for the stability of the molecule's folded conformation (Subasri et al., 2016).

Chemical Reactions and Properties

The compound's chemical reactions are likely influenced by its functional groups, including the benzodioxol, thienopyrimidin, and sulfanyl groups. These groups may undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, contributing to the compound's reactivity and its potential application in synthesis and medicinal chemistry.

Physical Properties Analysis

While specific data on N-(1,3-Benzodioxol-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide are not directly available, related compounds exhibit distinct physical properties such as melting points, solubility in various solvents, and crystal structures that are crucial for understanding its physical behavior and potential applications (Choudhury et al., 2018).

Scientific Research Applications

Structural Analysis and Synthesis

Research has demonstrated the synthesis and structural analysis of compounds with similar structural motifs, highlighting their conformational properties and intramolecular interactions. Studies such as those conducted by Subasri et al. (2016) and (2017) on crystal structures of related acetamide compounds reveal that these molecules often exhibit a folded conformation around the thioacetamide bridge, stabilized by intramolecular hydrogen bonding. This structural insight is crucial for understanding the reactivity and interaction potential of similar compounds (Subasri et al., 2016) (Subasri et al., 2017).

Antitumor and Antifolate Activities

Compounds featuring the thieno[3,2-d]pyrimidine core have been synthesized and evaluated for their potential as antitumor agents and inhibitors of key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For instance, Gangjee et al. (2008) reported the synthesis of analogues displaying potent inhibitory activities against human TS and DHFR, suggesting potential applications in cancer therapy (Gangjee et al., 2008).

Anti-inflammatory and Analgesic Activities

The synthesis of novel heterocyclic compounds derived from structurally related precursors has been explored for their anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized compounds with significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting the therapeutic potential of such molecules in managing pain and inflammation (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Novel heterocyclic compounds containing sulfamido moieties have been synthesized and evaluated for their antimicrobial activities. Research by Nunna et al. (2014) on derivatives of pyrimidinyl-benzenesulfonamide highlights the potential of these compounds in addressing bacterial and fungal infections (Nunna et al., 2014).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S2/c1-13-4-3-5-17(14(13)2)26-22(28)21-16(8-9-31-21)25-23(26)32-11-20(27)24-15-6-7-18-19(10-15)30-12-29-18/h3-10H,11-12H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFVBGCPVIOSKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

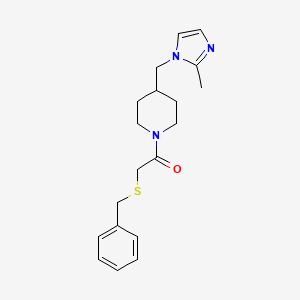

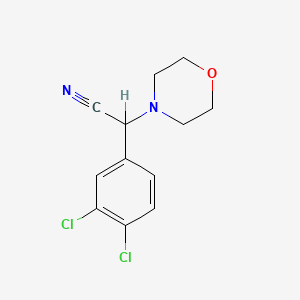

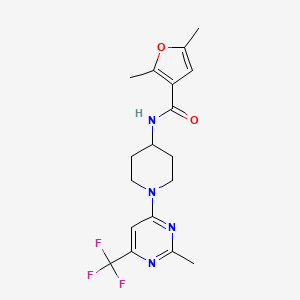

![N-(3-chloro-4-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2489062.png)

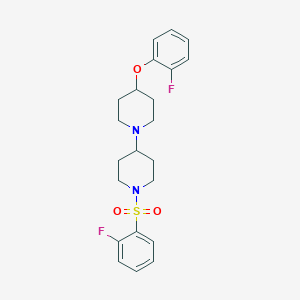

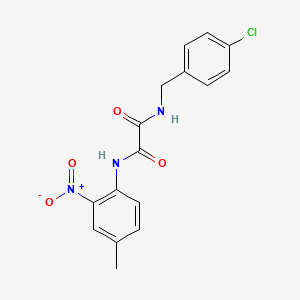

![2-[[6-(4-Morpholinyl)-4-oxo-3-(phenylmethyl)-2-quinazolinyl]thio]acetic acid ethyl ester](/img/structure/B2489065.png)

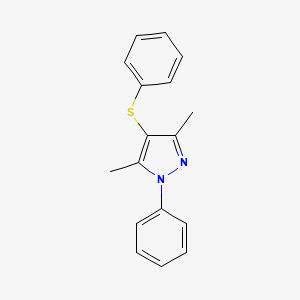

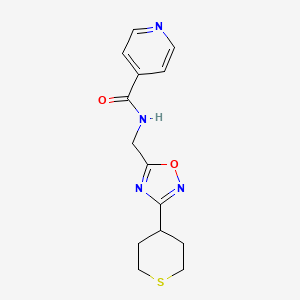

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2489067.png)

![(1S,4R,5R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2489076.png)